molecular formula C18H23N3O2S B6463539 3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione CAS No. 2640965-21-3

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione

Cat. No. B6463539
CAS RN: 2640965-21-3
M. Wt: 345.5 g/mol
InChI Key: ZNLHERDVMHZGQY-UHFFFAOYSA-N
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Description

1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and have found applications as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest. Recent achievements toward their synthesis include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

1,8-Naphthyridines can undergo various chemical reactions. For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Scientific Research Applications

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, it has been used in studies of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been studied for its potential use in drug delivery, as it can be used to target specific cells and tissues.

Advantages and Limitations for Lab Experiments

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to synthesize and study. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not water soluble, which can make it difficult to study in aqueous solutions. Additionally, it has a relatively low bioavailability, which can limit its efficacy.

Future Directions

The potential applications of 3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione are vast, and there are many possible future directions for research. One possible direction is to further study its anti-inflammatory and anti-oxidant activities. Additionally, it could be studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It could also be studied for its potential use in drug delivery, as it could be used to target specific cells and tissues. Finally, it could be studied for its potential to act as a biomarker for various diseases.

Synthesis Methods

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione is synthesized through a method called Suzuki coupling. This method involves the use of a palladium catalyst, an arylboronic acid, and an aryl halide. The palladium catalyst facilitates the formation of a carbon-carbon bond between the arylboronic acid and the aryl halide, resulting in the formation of the desired product. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

properties

IUPAC Name

3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-24(23)11-7-14(13-24)12-21-9-5-15(6-10-21)17-4-3-16-2-1-8-19-18(16)20-17/h1-4,8,14-15H,5-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHERDVMHZGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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